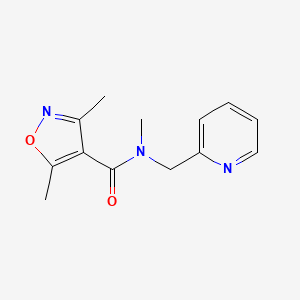
2-(5-chlorothiophen-2-yl)-N,N-dimethyl-1,3-thiazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-chlorothiophen-2-yl)-N,N-dimethyl-1,3-thiazole-4-carboxamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and drug discovery. This compound is also known as CCT251545 and has a molecular formula of C12H12ClN3OS2.
Mecanismo De Acción
CCT251545 inhibits the activity of PAK4 by binding to its ATP-binding site. PAK4 is a serine/threonine kinase that regulates various cellular processes, including cell proliferation, migration, and invasion. Overexpression of PAK4 is associated with poor prognosis in cancer patients. Inhibition of PAK4 activity by CCT251545 leads to the downregulation of various oncogenic signaling pathways, including the PI3K/AKT and MAPK/ERK pathways, leading to apoptosis in cancer cells.
Biochemical and Physiological Effects:
CCT251545 has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. It also inhibits the migration and invasion of cancer cells by downregulating the expression of various genes involved in these processes. CCT251545 has also been shown to enhance the efficacy of chemotherapy and radiation therapy by sensitizing cancer cells to these treatments.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CCT251545 is a potent and selective inhibitor of PAK4, making it a valuable tool for studying the role of PAK4 in cancer and other diseases. However, like any other chemical compound, CCT251545 has its limitations. It has poor solubility in aqueous solutions, which can limit its use in certain experiments. It also has a short half-life, which can limit its effectiveness in vivo.
Direcciones Futuras
CCT251545 has shown promising results in preclinical models of cancer, and further studies are needed to evaluate its safety and efficacy in humans. Future research should focus on optimizing the synthesis method to improve the yield and purity of the product. The development of novel formulations and delivery methods can also improve the solubility and bioavailability of CCT251545. Additionally, the potential applications of CCT251545 in other diseases, such as neurodegenerative disorders and infectious diseases, should be explored.
Métodos De Síntesis
The synthesis of CCT251545 involves a multistep process that starts with the reaction of 2-bromo-5-chlorothiophene with N,N-dimethylthiourea to form 2-(5-chlorothiophen-2-yl)-N,N-dimethylthiourea. This intermediate is then reacted with 2-bromoacetyl chloride to form the final product, 2-(5-chlorothiophen-2-yl)-N,N-dimethyl-1,3-thiazole-4-carboxamide. The synthesis of CCT251545 has been reported in the literature, and various modifications have been proposed to improve the yield and purity of the product.
Aplicaciones Científicas De Investigación
CCT251545 has been extensively studied for its potential applications in cancer therapy. It has been shown to inhibit the activity of the protein kinase PAK4, which is overexpressed in various types of cancer, including breast, lung, and pancreatic cancer. Inhibition of PAK4 activity has been shown to induce apoptosis (programmed cell death) in cancer cells and suppress tumor growth in preclinical models. CCT251545 has also been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer cells.
Propiedades
IUPAC Name |
2-(5-chlorothiophen-2-yl)-N,N-dimethyl-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2OS2/c1-13(2)10(14)6-5-15-9(12-6)7-3-4-8(11)16-7/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMBWKDRJFRQGEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CSC(=N1)C2=CC=C(S2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[[6-(2-methylimidazol-1-yl)pyridin-3-yl]methyl]acetamide](/img/structure/B7531156.png)
![1-[1-(4-Bromophenyl)cyclopropyl]-3-methylurea](/img/structure/B7531162.png)
![3-[(Diethylsulfamoylamino)methyl]-5-(furan-2-yl)-1,2,4-oxadiazole](/img/structure/B7531175.png)
![1-[(5-Bromothiophen-3-yl)methyl]-3-(1,1-dioxothiolan-3-yl)-1-methylurea](/img/structure/B7531190.png)
![2-[(5-Bromothiophen-2-yl)methyl]-1,2-thiazolidine 1,1-dioxide](/img/structure/B7531195.png)
![4-(2-Bromoprop-2-enylsulfanyl)-1-methylpyrazolo[3,4-d]pyrimidine](/img/structure/B7531200.png)







